![molecular formula C23H15FN2O5 B2599380 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888460-02-4](/img/structure/B2599380.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, also known as BFBC, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. BFBC is a potent inhibitor of the protein-protein interaction between BCL-2 and BIM, which plays a critical role in the regulation of apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Recent studies have highlighted the role of benzamide derivatives in the synthesis and structural characterization of novel compounds. For instance, a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized, showcasing the importance of such compounds in exploring new molecular structures with potential applications in cancer research and materials science (Kelly et al., 2007). Similarly, the synthesis of coumarin-3-carboxamide derivatives revealed their potential as inhibitors of cancer cell growth, particularly against HepG2 and HeLa cancer cell lines, indicating the significance of structural characterization in identifying effective anticancer agents (Phutdhawong et al., 2021).
Antitumor and Antiproliferative Activity
The antitumor and antiproliferative activities of benzamide derivatives have been a focal point of research, underscoring their potential in cancer therapy. Research on sigma-1 receptor ligands, including N-alkyl-2-(substitutedbenzamido) benzamides, has demonstrated potent cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, highlighting the therapeutic potential of these compounds in targeting cancer cells (Youssef et al., 2020). Another study on novel amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors further emphasizes the role of these compounds in antitumor activity, showcasing their effectiveness in reducing tumor growth (Youssef et al., 2020).
Receptor Binding and Inhibition
The exploration of benzamide analogues for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET) signifies the importance of these compounds in diagnostic applications. Compounds with moderate to high affinity for sigma2 receptors demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in non-invasive imaging techniques to assess tumor receptor status (Tu et al., 2007). Furthermore, the development of fluorine-18-labeled benzamide analogues highlights the ongoing efforts to enhance imaging modalities for better diagnosis and monitoring of cancer progression.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-14-7-5-13(6-8-14)22(27)26-20-16-3-1-2-4-17(16)31-21(20)23(28)25-15-9-10-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKXOVWIXSITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.